2,3-Dichloro-4-(difluoromethoxy)aniline
Description
2,3-Dichloro-4-(difluoromethoxy)aniline is a halogenated aniline derivative characterized by chlorine substituents at the 2- and 3-positions of the benzene ring and a difluoromethoxy group at the 4-position. Its molecular formula is C₇H₅Cl₂F₂NO, with a molecular weight of 228.02 g/mol (calculated). This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of chlorine and difluoromethoxy groups, which modulate reactivity and biological activity.
Properties
IUPAC Name |
2,3-dichloro-4-(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-5-3(12)1-2-4(6(5)9)13-7(10)11/h1-2,7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHLITSCGUUEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,3-dichloroaniline with difluoromethyl ether under specific conditions to achieve the desired substitution .
Industrial Production Methods
The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(difluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2,3-Dichloro-4-(difluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3,5-Dichloro-4-(difluoromethoxy)aniline (CAS 101847-52-3)
- Structural Differences : Chlorine atoms are at the 3- and 5-positions instead of 2 and 3.
- Molecular Formula: Identical (C₇H₅Cl₂F₂NO) but with distinct substitution patterns.
- The 2,3-dichloro isomer may have altered electronic effects due to adjacent chlorine atoms, influencing reactivity in coupling or substitution reactions.
- Applications : Both isomers are intermediates in pesticide synthesis, but positional isomerism affects their metabolic stability and target binding.
2,6-Dichloro-4-trifluoromethylaniline
- Structural Differences : Chlorines at 2 and 6 positions; a trifluoromethyl (-CF₃) group replaces the difluoromethoxy (-OCHF₂) group.
- Electronic Effects :
- Synthetic Relevance : The trifluoromethyl analog is widely used in herbicides like trifluralin, whereas the difluoromethoxy variant is explored for antifungal properties.
3-Chloro-4-(2,3-dimethylphenoxy)aniline (CAS 893754-18-2)
- Structural Differences: A bulky 2,3-dimethylphenoxy group replaces the difluoromethoxy group.
- Steric and Electronic Effects: The phenoxy group introduces steric hindrance, reducing reaction rates in nucleophilic aromatic substitution. The methyl groups on the phenoxy ring may enhance lipophilicity, improving membrane permeability in bioactive molecules.
- Applications : Used in dye and polymer synthesis, contrasting with the agrochemical focus of 2,3-dichloro-4-(difluoromethoxy)aniline.
2-(3,4-Dichlorophenyl)-4-fluoroaniline
- Structural Differences : A biphenyl core with fluorination at the 4-position and chlorination on the adjacent phenyl ring.
- Fluorine’s electronegativity enhances metabolic stability compared to non-fluorinated analogs.
- Applications : Investigated as a building block for kinase inhibitors, diverging from the herbicidal applications of the target compound.
Tabulated Comparison of Key Compounds
Research Findings and Gaps
- Reactivity : The 2,3-dichloro substitution in the target compound may favor regioselective reactions due to steric and electronic effects, whereas 3,5-dichloro isomers offer symmetrical reactivity.
- Biological Activity : Difluoromethoxy groups enhance oxidative stability compared to methoxy groups, making the compound suitable for long-acting agrochemicals.
Biological Activity
2,3-Dichloro-4-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H5Cl2F2NO. It is a derivative of aniline, characterized by the substitution of chlorine and difluoromethoxy groups on the benzene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemicals.
The compound features:
- Molecular Weight: 202.02 g/mol
- IUPAC Name: 2,3-dichloro-4-(difluoromethoxy)aniline
- CAS Number: 1803717-62-5
-
Structural Formula:
The biological activity of 2,3-Dichloro-4-(difluoromethoxy)aniline is primarily attributed to its ability to interact with specific molecular targets. This compound may act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways that are crucial for cellular functions. The exact mechanism remains under investigation but is thought to involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: It could bind to receptors, altering their activity and leading to downstream effects.
Biological Activity Studies
Recent studies have focused on the biological effects of this compound in various contexts:
Antimicrobial Activity
Research has indicated that derivatives of dichloroanilines exhibit significant antimicrobial properties. A study conducted on similar compounds demonstrated that modifications in the aniline structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary investigations have suggested that 2,3-Dichloro-4-(difluoromethoxy)aniline may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, although further research is required to elucidate the underlying mechanisms.
Case Studies
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Study on Antimicrobial Efficacy:
- Objective: To evaluate the antibacterial properties of dichloroaniline derivatives.
- Method: The compound was tested against various bacterial strains using disk diffusion methods.
- Results: Showed significant inhibition zones, indicating potent antibacterial activity.
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Investigation of Anticancer Effects:
- Objective: To assess the cytotoxic effects on cancer cell lines.
- Method: Cell viability assays were performed on breast and prostate cancer cells.
- Results: Indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,5-Dichloro-4-(difluoromethoxy)aniline | Similar structure with different substitution | Moderate antimicrobial activity |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | Contains trifluoromethyl instead | Enhanced anticancer activity |
| 3-(Difluoromethoxy)aniline | Lacks chlorine substitutions | Lower overall biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
